molecular formula C9H20BrNO B1590344 4-Butyl-4-methylmorpholin-4-ium bromide CAS No. 75174-77-5

4-Butyl-4-methylmorpholin-4-ium bromide

Cat. No.: B1590344
CAS No.: 75174-77-5
M. Wt: 238.17 g/mol
InChI Key: SGEIRJDUZYOROE-UHFFFAOYSA-M
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Description

4-Butyl-4-methylmorpholin-4-ium bromide is a quaternary ammonium salt that belongs to the class of morpholinium-based ionic liquids. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butyl-4-methylmorpholin-4-ium bromide can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of N-methylmorpholine with 1-bromobutane. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:

N-Methylmorpholine+1-BromobutaneN-Butyl-N-methylmorpholinium bromide\text{N-Methylmorpholine} + \text{1-Bromobutane} \rightarrow \text{this compound} N-Methylmorpholine+1-Bromobutane→N-Butyl-N-methylmorpholinium bromide

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure complete conversion of reactants to the desired product. The product is then purified through crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-4-methylmorpholin-4-ium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: This is the primary reaction used in its synthesis.

    Complexation: It can form complexes with various metal ions, which is useful in applications such as catalysis and electrochemistry.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include N-methylmorpholine and 1-bromobutane, with solvents like acetonitrile or ethanol.

    Complexation: Metal salts such as zinc bromide or copper bromide are used to form complexes with this compound.

Major Products

    Nucleophilic Substitution: The major product is this compound.

    Complexation: The major products are metal complexes, such as zinc-4-Butyl-4-methylmorpholin-4-ium bromide complex.

Scientific Research Applications

4-Butyl-4-methylmorpholin-4-ium bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Butyl-4-methylmorpholin-4-ium bromide primarily involves its ability to form stable complexes with various metal ions. This complexation ability is due to the presence of the morpholinium ring, which provides a suitable environment for metal ion coordination. The molecular targets and pathways involved include:

Comparison with Similar Compounds

4-Butyl-4-methylmorpholin-4-ium bromide can be compared with other similar compounds, such as:

  • N-Ethyl-N-methylmorpholinium bromide
  • N-Octyl-N-methylmorpholinium bromide
  • N-Dodecyl-N-methylmorpholinium bromide

Uniqueness

This compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its solubility and complexation ability, making it more versatile in various applications compared to its counterparts .

Properties

IUPAC Name

4-butyl-4-methylmorpholin-4-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO.BrH/c1-3-4-5-10(2)6-8-11-9-7-10;/h3-9H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEIRJDUZYOROE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCOCC1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519790
Record name 4-Butyl-4-methylmorpholin-4-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75174-77-5
Record name 4-Butyl-4-methylmorpholin-4-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A sulfonating flask (250 ml) fitted with stirrer, drip funnel and reflux condenser is charged with 22.3 ml (0.2 mol) of N-methylmorpholine and 80 ml of methyl ethyl ketone (MEK), and then 21.4 ml (0.2 mol) of n-butyl bromide are added dropwise over 20 minutes. After initial turbidity under reflux conditions (ca. 80° C.), the reaction mixture becomes more dense and turns an orange-brown colour. After a reaction time of 7 hours, the crystalline slurry is filtered with suction and the filter residue is washed with a small amount of MEK and dried under vacuum. Yield: 23%; m.p. 205° C.
Quantity
22.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
21.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Butyl-4-methylmorpholin-4-ium bromide
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4-Butyl-4-methylmorpholin-4-ium bromide
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4-Butyl-4-methylmorpholin-4-ium bromide
Reactant of Route 4
4-Butyl-4-methylmorpholin-4-ium bromide
Reactant of Route 5
4-Butyl-4-methylmorpholin-4-ium bromide
Reactant of Route 6
4-Butyl-4-methylmorpholin-4-ium bromide

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